molecular formula C10H17N3O B13077185 3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine CAS No. 1152950-53-2

3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine

Katalognummer: B13077185
CAS-Nummer: 1152950-53-2
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: LHUGNFFETPJHAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine is an organic compound with the molecular formula C10H17N3O. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an oxolan-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with oxolan-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the oxolan-2-ylmethyl group can be replaced by other nucleophiles like halides or amines.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine is used in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds such as:

    3,5-Dimethylpyrazole: Lacks the oxolan-2-ylmethyl group, making it less versatile in certain reactions.

    1-(Oxolan-2-ylmethyl)pyrazole: Lacks the dimethyl substitution, which can affect its reactivity and biological activity.

    This compound derivatives: Various derivatives can be synthesized by modifying the substituents on the pyrazole ring or the oxolan-2-ylmethyl group, leading to compounds with different properties and applications.

This compound’s unique combination of functional groups makes it a valuable tool in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

1152950-53-2

Molekularformel

C10H17N3O

Molekulargewicht

195.26 g/mol

IUPAC-Name

3,5-dimethyl-1-(oxolan-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C10H17N3O/c1-7-10(11)8(2)13(12-7)6-9-4-3-5-14-9/h9H,3-6,11H2,1-2H3

InChI-Schlüssel

LHUGNFFETPJHAU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1CC2CCCO2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.